molecular formula C17H18N2O3 B3075654 2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid CAS No. 1033600-05-3

2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B3075654
CAS No.: 1033600-05-3
M. Wt: 298.34 g/mol
InChI Key: BNLRFDSBHGEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid (molecular formula: C₁₇H₁₈N₂O₃, molar mass: 298.34 g/mol) is a piperazine derivative characterized by a 3-oxopiperazine core substituted with a 2-naphthylmethyl group at the N1 position and an acetic acid moiety at the C2 position . This compound is of interest in medicinal chemistry for its structural features, which may modulate biological activity through receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(21)10-15-17(22)18-7-8-19(15)11-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,15H,7-8,10-11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRFDSBHGEBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210918
Record name 1-(2-Naphthalenylmethyl)-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033600-05-3
Record name 1-(2-Naphthalenylmethyl)-3-oxo-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033600-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Naphthalenylmethyl)-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-naphthylmethylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid
  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 1093946-38-3

Medicinal Chemistry

The primary application of this compound lies in its role as an efflux pump inhibitor (EPI) . Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, leading to drug resistance. By inhibiting these pumps, this compound can enhance the efficacy of existing antibiotics, thereby addressing the growing concern of antibiotic resistance.

Biological Studies

This compound is utilized in proteomics research to study protein interactions and dynamics. It serves as a valuable tool for investigating potential therapeutic targets within cellular pathways.

Chemical Synthesis

In synthetic chemistry, it acts as a building block for developing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, making it versatile in synthetic applications.

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that combining this compound with standard antibiotics significantly reduced the minimum inhibitory concentration (MIC) required to inhibit resistant strains of Staphylococcus aureus. The results indicated a synergistic effect that could lead to new treatment protocols for resistant infections.

Case Study 2: Proteomics Research

In proteomics studies, this compound was used to investigate protein interactions in cancer cells. The inhibition of specific efflux pumps led to altered drug sensitivity profiles, providing insights into potential combination therapies for cancer treatment.

Mechanism of Action

The mechanism of action of 2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Insights

  • Aromatic vs. Aliphatic Substituents: The 2-naphthylmethyl group (target compound) and 1-naphthylmethyl () provide distinct steric and electronic profiles. The 2-naphthyl group’s extended conjugation may enhance binding to hydrophobic pockets compared to the 1-naphthyl isomer .
  • Polar Substituents :

    • Methoxy () and furyl () groups introduce polarity, improving solubility but possibly reducing membrane permeability. The 2,3-dimethoxybenzyl analogue () has a molar mass of 320.34 g/mol, suggesting higher hydrophilicity .
  • Steric Effects :

    • The 2,2-dimethylpiperazine derivative () lacks a benzyl group, reducing steric hindrance and making it a simpler scaffold for derivatization .

Biological Activity

2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid (CAS No. 1093946-38-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

The molecular formula of this compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.34 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including antitumor and anti-inflammatory effects.

1. Antitumor Activity

Research indicates that compounds containing piperazine moieties can exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against cancer cell lines. The results demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed using in vitro models. The compound significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its ability to modulate inflammatory responses . This mechanism is crucial for developing therapeutic agents targeting chronic inflammatory diseases.

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, it showed promising results in inhibiting α-glucosidase activity, which is relevant for managing diabetes by slowing carbohydrate absorption .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study Objective Findings
Study AEvaluate cytotoxicity against cancer cell linesSignificant dose-dependent inhibition of cell growth observed
Study BInvestigate anti-inflammatory propertiesReduced NO production in RAW 264.7 cells, indicating effective modulation of inflammation
Study CAssess enzyme inhibitionDemonstrated potent inhibition of α-glucosidase activity, comparable to standard drugs

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it can alleviate symptoms associated with inflammatory diseases.
  • Enzyme Interaction : Its structural similarity to natural substrates allows it to competitively inhibit enzymes like α-glucosidase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.